molecular formula C6H4O2 B1340715 p-Benzoquinone-d4 CAS No. 2237-14-1

p-Benzoquinone-d4

Cat. No.: B1340715
CAS No.: 2237-14-1
M. Wt: 112.12 g/mol
InChI Key: AZQWKYJCGOJGHM-RHQRLBAQSA-N
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Description

p-Benzoquinone-d4: is a deuterated derivative of 1,4-benzoquinone, where the hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and spectroscopic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Hydroquinone: One common method involves the oxidation of hydroquinone using oxidizing agents such as hydrogen peroxide or ferric chloride.

    Catalytic Oxidation of Benzene: Another method involves the direct catalytic oxidation of benzene using hydrogen peroxide over copper-doped titanium silicalite-1 (Cu/TS-1) catalyst.

Industrial Production Methods: Industrial production of p-benzoquinone-d4 often involves the oxidation of hydroquinone due to its efficiency and scalability. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, ferric chloride.

    Reducing Agents: Sodium borohydride, zinc.

    Solvents: Acetone, ethanol, diethyl ether.

Major Products Formed:

Properties

IUPAC Name

2,3,5,6-tetradeuteriocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQWKYJCGOJGHM-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=O)C(=C(C1=O)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480171
Record name p-Benzoquinone-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2237-14-1
Record name p-Benzoquinone-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2237-14-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes p-Benzoquinone-d4 significant in spectroscopic research?

A1: this compound, a deuterated form of p-benzoquinone, serves as a valuable tool for investigating molecular vibrations using infrared (IR) spectroscopy. The substitution of hydrogen atoms with deuterium leads to isotopic shifts in vibrational frequencies, simplifying spectral analysis and aiding in the assignment of vibrational modes. [, , ]

Q2: What specific spectroscopic studies have been conducted on this compound?

A2: Researchers have utilized this compound in various spectroscopic investigations. These include:

  • Infrared (IR) Spectroscopy: Detailed analysis of IR spectra, both in solution and vapor phase, has been carried out for this compound and compared to its non-deuterated counterpart. This comparison has enabled the assignment of vibrational modes and a deeper understanding of the molecule's vibrational behavior. [, ]
  • Single Crystal IR Spectroscopy: Researchers have also explored the vibrational spectra of single crystals of this compound, providing insights into the molecule's behavior within a crystalline environment. []
  • Studies of the Triplet State: Spectroscopic techniques have been employed to study factor group splitting in the lowest triplet state of this compound crystals. This research provides valuable information about the molecule's electronic structure and excited state dynamics. [, ]

Q3: Can you provide specific examples of how deuteration in this compound assists in spectral interpretation?

A3: Certainly. Consider the C-H stretching vibrations in p-benzoquinone. These typically occur in the region of 3000 cm-1. By substituting hydrogen with deuterium, the C-D stretching vibrations shift to a lower frequency range, around 2200 cm-1. This isotopic shift clearly distinguishes these vibrations from others in the spectrum, making the assignment and analysis more straightforward. [, ]

Q4: Beyond its use in fundamental spectroscopic studies, does this compound have other applications?

A4: While this compound is primarily known for its use in spectroscopic research, its unique properties could potentially be exploited in other areas:

  • Laser Studies: Studies have examined the interaction of laser beams with this compound. Understanding these interactions could be relevant in areas like laser spectroscopy and atmospheric chemistry. []

Q5: Where can I find detailed information on the synthesis and characterization of this compound?

A5: Several research papers describe the synthesis of specifically deuterated p-benzoquinone derivatives, including this compound. These papers often outline multi-step synthetic procedures and employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the identity and purity of the synthesized compounds. []

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